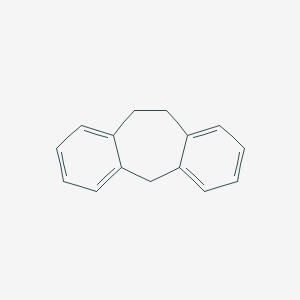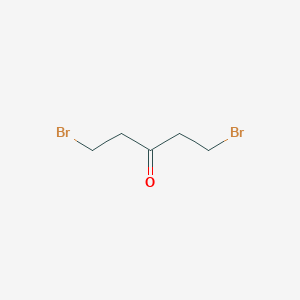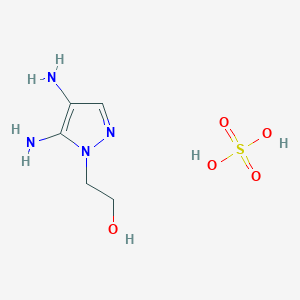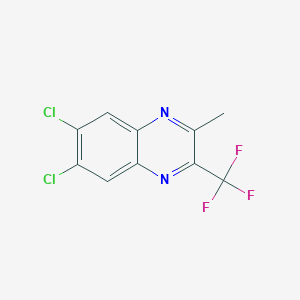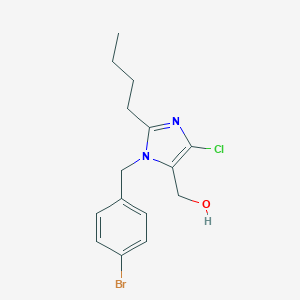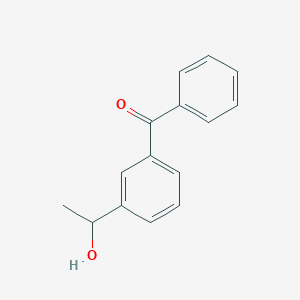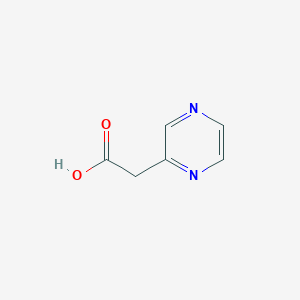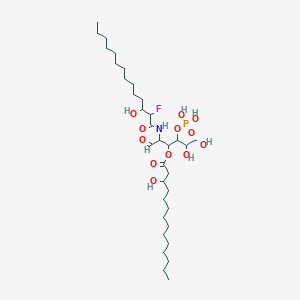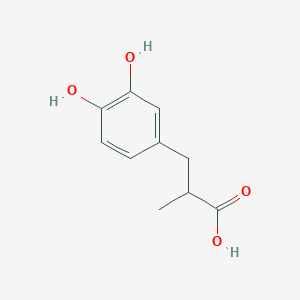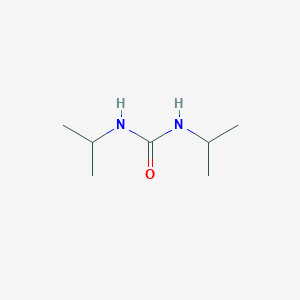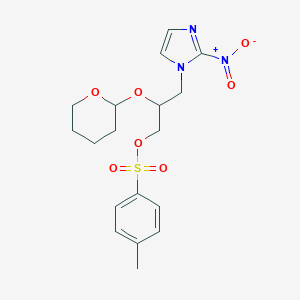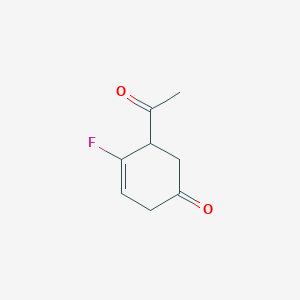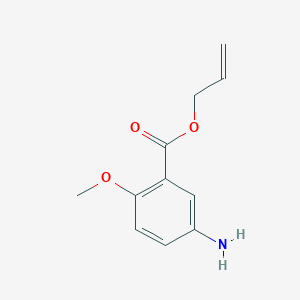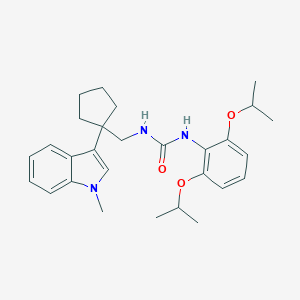
Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-, commonly known as BI 1356, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is an enzyme that plays a crucial role in the regulation of glucose homeostasis by cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). BI 1356 has shown promising results in the treatment of type 2 diabetes mellitus (T2DM) by increasing the secretion of insulin and suppressing the secretion of glucagon.
Wirkmechanismus
BI 1356 acts by inhibiting Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- enzyme, which in turn increases the levels of incretin hormones such as GLP-1 and GIP. GLP-1 and GIP stimulate the secretion of insulin and suppress the secretion of glucagon, leading to improved glycemic control.
Biochemische Und Physiologische Effekte
BI 1356 has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. BI 1356 also improves beta-cell function and insulin sensitivity. In addition, BI 1356 has been shown to reduce inflammation and oxidative stress, which are associated with the development of T2DM.
Vorteile Und Einschränkungen Für Laborexperimente
BI 1356 is a potent and selective inhibitor of Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- enzyme, making it an ideal tool for studying the role of Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- in glucose homeostasis. However, BI 1356 has a short half-life, which can limit its use in long-term studies. In addition, BI 1356 is not suitable for studying the effects of other Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- substrates such as neuropeptide Y.
Zukünftige Richtungen
Future research on BI 1356 could focus on its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, further studies could investigate the long-term safety and efficacy of BI 1356 in the treatment of T2DM. Finally, studies could investigate the potential use of BI 1356 in combination with other antidiabetic drugs to improve glycemic control in patients with T2DM.
Conclusion:
BI 1356 is a potent and selective inhibitor of Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- enzyme that has shown promising results in the treatment of T2DM. BI 1356 acts by increasing insulin secretion and reducing glucagon secretion, leading to improved glycemic control. BI 1356 has potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Further research is needed to investigate the long-term safety and efficacy of BI 1356, as well as its potential use in combination with other antidiabetic drugs.
Synthesemethoden
BI 1356 is synthesized by a multi-step process that involves the coupling of various intermediates. The synthesis starts with the protection of the amine group of the indole derivative using Boc2O. The protected indole derivative is then coupled with the cyclopentyl derivative using EDCI/HOBt as coupling agents. The resulting intermediate is then deprotected using TFA to obtain the final product, BI 1356.
Wissenschaftliche Forschungsanwendungen
BI 1356 has been extensively studied for its therapeutic potential in the treatment of T2DM. Clinical trials have shown that BI 1356 is effective in improving glycemic control in patients with T2DM. BI 1356 has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Eigenschaften
CAS-Nummer |
145131-53-9 |
|---|---|
Produktname |
Urea, N-(2,6-bis(1-methylethoxy)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- |
Molekularformel |
C28H37N3O3 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yloxy)phenyl]-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C28H37N3O3/c1-19(2)33-24-13-10-14-25(34-20(3)4)26(24)30-27(32)29-18-28(15-8-9-16-28)22-17-31(5)23-12-7-6-11-21(22)23/h6-7,10-14,17,19-20H,8-9,15-16,18H2,1-5H3,(H2,29,30,32) |
InChI-Schlüssel |
CCMPMRJQRHUYCX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Kanonische SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Andere CAS-Nummern |
145131-53-9 |
Synonyme |
3-(2,6-dipropan-2-yloxyphenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]m ethyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



